molecular formula C11H12ClNO3 B3113657 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid CAS No. 196934-78-8

4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid

Cat. No.: B3113657
CAS No.: 196934-78-8
M. Wt: 241.67 g/mol
InChI Key: KIJYTGBTHXHDEZ-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid is a substituted butanoic acid derivative characterized by a 3-chloro-4-methylanilino group attached to the 4-oxobutanoic acid backbone.

Properties

IUPAC Name

4-(3-chloro-4-methylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJYTGBTHXHDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212522
Record name 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196934-78-8
Record name 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196934-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid is an organic compound with potential utility in scientific research, especially in biological studies and organic synthesis. It has a chloro-substituted aniline group connected to a butanoic acid framework, with the molecular formula C11H12ClNO3C_{11}H_{12}ClNO_3 and a molecular weight of 241.67 g/mol.

Scientific Research Applications

  • Organic Synthesis: 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid serves as an intermediate in synthesizing complex organic molecules.
  • Biological Studies: The compound is investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties. It is also utilized in enzyme inhibition studies and cellular assays to explore its biological effects.
  • Medicinal Chemistry: It is explored as a precursor for developing pharmaceutical agents.
  • Industrial Applications: This compound is utilized in producing specialty chemicals and agrochemicals.
  • Environmental Science : A strain of Pseudomonas cepacia (CMA1) isolated from soil utilizes "3-chloro-4-methylaniline". The strain CMA1 can degrade "3-chloro-4-methylaniline" in concentrations up to 1.4 mm (0.2 g·l−1). The study of this process showed higher activity for ring-cleaving than for aniline-oxidizing enzymes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methyl groups on the aniline ring influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The position and nature of substituents on the aniline ring significantly alter properties. Key comparisons include:

Compound Name Substituents on Aniline Ring Molecular Formula Molecular Weight Key Properties/Applications References
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-Cl C₁₀H₁₀ClNO₃ 227.65 Used in crystallography studies; smaller substituent position affects steric hindrance .
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid 3-F, 4-CH₃ C₁₁H₁₁FNO₃ 224.21 Fluorine’s electronegativity enhances polarity; potential for biological interactions .
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid 3-(azepanylcarbonyl) C₁₇H₂₂N₂O₄ 318.36 Bulky azepane group reduces solubility in polar solvents; niche research applications .
4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-CH₃, conjugated double bond C₁₁H₁₁NO₃ 205.21 Conjugated system increases UV absorption; high synthesis yield (94.23%) .
4-(2-Naphthyl)-4-oxobutanoic acid 2-naphthyl C₁₄H₁₂O₃ 228.25 High lipophilicity; used in polymer and heterocycle synthesis .

Physicochemical Properties

  • Solubility: Polar groups like carbamoyl (e.g., 4-[3-(aminocarbonyl)-4-chloroanilino]-4-oxobutanoic acid) enhance water solubility via hydrogen bonding, whereas bulky substituents (e.g., azepane in ) favor solubility in chloroform or DMSO .
  • Lipophilicity: Methoxy groups (e.g., 4-{3-[(4-methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid) increase logP values compared to chloro-substituted analogs .

Biological Activity

4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid is an organic compound that features a chloro-substituted aniline group linked to a butanoic acid structure. Its molecular formula is C₁₁H₁₂ClNO₃, with a molecular weight of 241.67 g/mol. This compound has garnered attention for its potential applications in various biological and chemical fields, particularly in the study of antimicrobial and antiproliferative activities.

This compound can be synthesized through various methods, including catalytic hydrogenation and advanced organic synthesis techniques. Its structure allows it to interact with biological systems in unique ways, potentially influencing metabolic pathways and cellular functions.

Antimicrobial Properties

Research indicates that 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid may exhibit antimicrobial properties. A strain of Pseudomonas cepacia (CMA1) was shown to degrade related compounds, suggesting that similar derivatives could have significant biological interactions that warrant further exploration.

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects. Similar compounds, particularly those with carbonyl groups, have been shown to inhibit cell growth in various cancer cell lines by disrupting mitochondrial respiration and ATP production pathways . These mechanisms suggest that 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid could potentially act as a therapeutic agent in cancer treatment.

The biological activity of this compound likely involves several biochemical pathways:

  • Mitochondrial Disruption : Compounds with similar structures have been noted to disrupt oxidative phosphorylation, leading to reduced ATP production and subsequent cellular death.
  • Enzyme Inhibition : The chloro-substituted aniline moiety may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their function and altering cellular metabolism .

Case Studies

  • Degradation by Pseudomonas cepacia : A study highlighted the ability of Pseudomonas cepacia to degrade 3-chloro-4-methylaniline at concentrations up to 1.4 mM. This indicates the potential for bioremediation applications using derivatives of this compound.
  • Antiproliferative Activity : Research into structurally similar compounds has demonstrated their effectiveness in inhibiting the growth of cancer cells, suggesting that 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid could possess similar properties worth investigating further .

Comparative Analysis

The following table compares 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid with structurally related compounds:

Compound NameMolecular FormulaUnique Features
4-(3-Chloroanilino)-4-oxobutanoic acidC₁₁H₁₂ClNO₃Lacks the methyl group on the aromatic ring
3-(Chlorophenyl)-2-(carboxyethyl)propanoic acidC₁₁H₁₂ClO₃Different functional groups attached
4-(4-Methylphenyl)-4-oxobutanoic acidC₁₁H₁₂O₃Different substituent on the aromatic ring

This comparison highlights the unique structural features of 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid, which may influence its biological activity differently than its analogs.

Q & A

Q. What are the recommended methods for synthesizing 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via condensation reactions between substituted anilines and activated carboxylic acid derivatives. For example:

  • Step 1: React 3-chloro-4-methylaniline with succinic anhydride in anhydrous dichloromethane (DCM) under reflux (40–50°C) for 6–8 hours.
  • Step 2: Use triethylamine (TEA) as a catalyst to enhance nucleophilic attack on the carbonyl group.
  • Optimization: Microwave-assisted synthesis (e.g., 80°C, 20 min) improves yields (93% vs. 92% under thermal conditions) and reduces side products . Solvent selection (polar aprotic solvents like DMF) can stabilize intermediates.

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy:
    • FT-IR: Confirm the presence of key functional groups (amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
    • NMR: ¹H NMR should show resonances for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3 ppm) .
  • X-ray crystallography: For crystals grown via slow evaporation (e.g., in ethanol/water), use SHELX software to refine structures. Example parameters: triclinic system (space group P1), unit cell dimensions a = 6.33 Å, b = 8.26 Å, c = 21.03 Å .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and biological activity of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess charge transfer (e.g., HOMO at -6.2 eV, LUMO at -1.8 eV) and molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites .
  • Molecular docking: Screen against targets like fungal 14α-demethylase (CYP51) to predict antifungal activity. Use AutoDock Vina with Lamarckian genetic algorithms .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Answer: Discrepancies in hydrogen-bonding (e.g., amide vs. carboxylic acid interactions) are resolved via:

  • Multi-scan absorption corrections (e.g., CrysAlis PRO) to refine electron density maps .
  • Validation metrics: Compare R values (R₁ < 0.08 for high-resolution data) and check for disorder in the carboxylic acid group using SHELXL .

Q. What are the challenges in quantifying trace impurities in synthesized batches, and how can they be addressed?

Answer:

  • HPLC-MS: Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient: 5–95% over 20 min). Detect impurities (e.g., unreacted aniline) at m/z 141.5 .
  • Limitations: Ion suppression from carboxylic acid groups requires derivatization (e.g., methyl ester formation) for enhanced sensitivity .

Biological and Chemical Applications

Q. How does the chloro-methyl substitution on the aniline ring influence biological activity?

Answer:

  • Antimicrobial studies: The 3-chloro-4-methyl group enhances lipophilicity (logP ~2.1), improving membrane penetration. MIC values against S. aureus range from 8–16 µg/mL .
  • Enzyme inhibition: The substituent sterically hinders CYP51 binding (docking score: -9.2 kcal/mol) compared to fluoro analogs (-8.5 kcal/mol) .

Q. What strategies stabilize the compound in aqueous solutions for in vitro assays?

Answer:

  • Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO to prevent precipitation.
  • Degradation analysis: Monitor via UV-Vis (λ = 270 nm) over 24 hours; <5% degradation at 25°C .

Methodological Challenges and Solutions

Q. How can conflicting NMR data from different solvents be reconciled?

Answer:

  • Solvent effects: In DMSO-d₆, carboxylic acid protons (δ 12.1 ppm) are deshielded compared to CDCl₃ (δ 11.3 ppm). Use deuterated solvents consistently for reproducibility .
  • Paramagnetic shifts: Chelation with trace metals (e.g., Fe³⁺) is mitigated by adding EDTA (1 mM) .

Q. What advanced techniques validate the compound’s role in multi-step organic syntheses?

Answer:

  • Tandem MS/MS: Fragment ions at m/z 242 ([M+H]⁺ → 198 after CO₂ loss) confirm structural integrity .
  • Isotopic labeling: Synthesize deuterated analogs (e.g., 4-oxobutanoic-d₄ acid) to track metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid

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